N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
Description
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a synthetic acetamide derivative characterized by a pyrazole core substituted with a piperidine-methyl group and an acetamide moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10;;/h6,8,10,12H,2-5,7H2,1H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIWSNYDPUYKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₀Cl₂N₄O
- Molecular Weight : 295.21 g/mol
- CAS Number : 1361114-77-3
- IUPAC Name : N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide; dihydrochloride
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-1 | 0.025 | E. coli |
| Example | 0.010 | P. aeruginosa |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans. The MIC values for antifungal activity can range significantly, with some derivatives exhibiting effective inhibition at concentrations as low as 3.125 mg/mL .
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Example | 3.125 | C. albicans |
| Example | 56.74 | Fusarium oxysporum |
The biological activity of this compound is believed to involve multiple mechanisms:
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : The compound may interfere with the synthesis of essential proteins in bacteria and fungi.
- Targeting Specific Enzymatic Pathways : Research suggests that derivatives may inhibit enzymes critical for microbial survival.
Case Studies and Research Findings
A study published in Molecules examined a series of piperidine derivatives, including this compound, assessing their antibacterial and antifungal activities through various assays . The results indicated that modifications in the piperidine structure significantly affect the biological activity.
Notable Findings:
- Piperidine Substituents : Electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it.
- Structure–Activity Relationship (SAR) : The position and type of substituents on the piperidine ring are crucial for optimizing antimicrobial efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its pyrazole-piperidine-acetamide framework. Below is a comparative analysis with structurally or functionally related compounds:
Pyrrole-Based Acetamides
Compounds such as N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide and N-[5-(2-formyl-5-hydroxymethylpyrrol-1-yl)-pentyl]acetamide (isolated from Fusarium incarnatum) share the acetamide group but feature pyrrole rings instead of pyrazole. Key differences include:
- Bioactivity : Pyrrole derivatives exhibit antitumor, antioxidant, and anti-inflammatory activities, attributed to their electron-rich heterocyclic systems and hydroxylmethyl substituents .
- Solubility : The target compound’s dihydrochloride salt likely offers superior aqueous solubility compared to neutral pyrrole analogs.
- Synthetic Flexibility : Pyrazole’s aromatic stability and piperidine’s basicity may enhance receptor-binding specificity in the target compound, whereas pyrrole derivatives rely on formyl groups for reactivity .
Benzothiazole-Based Acetamides
Patent EP3 348 550A1 describes benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). Comparisons include:
- Heterocyclic Core : Benzothiazole’s sulfur atom contributes to lipophilicity and metabolic stability, whereas pyrazole-piperidine may improve CNS penetration due to reduced polarity.
- Substituent Effects : Trifluoromethyl and methoxy groups in benzothiazole derivatives enhance pharmacokinetic profiles, while the target compound’s piperidine-methyl group could modulate steric interactions in binding pockets .
Pharmacological and Physicochemical Data
Table 1 summarizes key properties of the target compound and analogs:
Preparation Methods
Protection and Deprotection of Amino Groups
- Amino-protecting groups such as tert-butoxycarbonyl (Boc), arylsulphonyl, methoxymethyl, para-methoxybenzyl, or benzyl are used to protect the amino group on the piperidine or pyrazole rings during intermediate steps.
- Deprotection is performed by treatment with bases like sodium hydroxide, potassium hydroxide, or potassium carbonate.
- Solvents for deprotection include methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran (THF), dimethylformamide (DMF), dioxane, or water.
- Typical deprotection conditions are temperatures ranging from 20 °C to 100 °C, preferably around 85 °C, for 1 to 24 hours.
Palladium-Catalyzed Cross-Coupling Reactions
- Palladium catalysts such as Pd2(dba)3, Pd(PPh3)4, dichlorobis(triphenylphosphine)palladium(II), Pd(OAc)2, or Pd/C are employed.
- Ligands like X-Phos, S-Phos, P(oTol)3, PPh3, BINAP, or P(iBu)3 may be used to enhance catalyst activity.
- Bases such as potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) are used.
- Solvents include dioxane, THF, DMF, water, or mixtures thereof, with a preference for mixtures of dioxane or THF and water.
- Reaction temperatures range from 20 °C to 180 °C, with or without microwave irradiation, and reaction times from 10 minutes to 24 hours.
Salt Formation
- The dihydrochloride salt is formed by treatment with strong acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), hydrofluoric acid (HF), or hydrobromic acid (HBr).
- This step is conducted in solvents like methanol, ethanol, isopropanol, tert-butanol, THF, DMF, dioxane, or water.
- Temperatures range from 20 °C to 100 °C.
- Reaction times vary from 10 minutes to several hours, commonly 10 minutes to 24 hours.
Representative Synthetic Routes
Synthesis Starting from 6-Chloro-2-aminopyrazine
- Selective iodination of 6-chloro-2-aminopyrazine with N-iodosuccinimide yields 6-chloro-5-iodo-2-aminopyrazine.
- Conversion of the amino group to hydroxy via diazotization with NaNO2 in sulfuric acid.
- Mitsunobu reaction between the hydroxy group and Boc-protected piperidin-4-ylmethanol introduces the piperidine moiety.
- Palladium-catalyzed Suzuki coupling reactions introduce various substituents.
- Deprotection of Boc groups yields the free amine.
- Acetylation forms the acetamide group.
- Final treatment with hydrochloric acid produces the dihydrochloride salt.
Alternative Route via Amino-Protected Intermediates
- Amino-protected intermediates bearing arylsulphonyl or benzyl groups undergo palladium-catalyzed cross-coupling with suitable boronic acids or halides.
- Deprotection under basic conditions releases the free amine.
- Acetylation and salt formation follow as above.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Catalysts | Solvents | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Amino protection | Boc anhydride, arylsulphonyl chlorides | Dichloromethane, THF | 0–25 | 1–4 h | Protects amino groups |
| Iodination | N-Iodosuccinimide | DMF, DCM | 0–25 | 1–3 h | Selective halogenation |
| Diazotization | NaNO2, H2SO4 | Water | 0–5 | 30 min–1 h | Converts amino to hydroxy |
| Mitsunobu Reaction | DIAD, PPh3 | THF | 0–25 | 1–4 h | Couples hydroxy with Boc-piperidine |
| Suzuki Coupling | Pd2(dba)3, K3PO4, boronic acid | Dioxane/H2O | 20–100 | 0.5–24 h | Introduces substituents on pyrazole ring |
| Deprotection | NaOH, KOH, K2CO3 | MeOH, EtOH, THF, water | 20–85 | 1–24 h | Removes protecting groups |
| Acetylation | Acetic anhydride or acetyl chloride | Dichloromethane, pyridine | 0–25 | 1–4 h | Forms acetamide group |
| Salt Formation | HCl, TFA, HF | MeOH, EtOH, THF, water | 20–100 | 10 min–24 h | Produces dihydrochloride salt |
Research Findings and Optimization Notes
- The choice of protecting groups and their removal conditions significantly affects yield and purity.
- Palladium-catalyzed cross-coupling reactions are optimized by selecting appropriate ligands and bases to enhance selectivity and reduce side reactions.
- Microwave irradiation can accelerate Suzuki coupling steps, reducing reaction times.
- Salt formation with hydrochloric acid improves compound solubility and stability, facilitating downstream biological assays.
- Reaction temperatures and times are carefully controlled to avoid decomposition or side reactions.
Q & A
Q. What are the recommended synthetic routes for N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride?
- Methodological Answer : Synthesis typically involves coupling a pyrazole derivative with a piperidine-containing precursor. For example:
- Step 1 : React 1-Piperidin-4-ylmethyl-1H-pyrazol-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
- Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).
- Key Parameters :
| Solvent | Base | Temperature | Yield Optimization |
|---|---|---|---|
| DCM/EtOH | Triethylamine | 0–25°C | Slow addition of reagents to minimize side reactions |
- Validation : Confirm intermediates via LC-MS and final product purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrazole (δ 7.5–8.0 ppm), piperidine (δ 2.5–3.5 ppm), and acetamide (δ 2.1 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern matching the molecular formula (C12H21Cl2N3O).
- FT-IR : Identify carbonyl (C=O) stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
- Elemental Analysis : Confirm Cl content (~24.3% for dihydrochloride) .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- PPE : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbent.
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact : Wash with soap/water for 15 minutes.
- Storage : In airtight containers, desiccated at 2–8°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis : Explore coupling agents (e.g., HATU) for efficient amide bond formation.
- Temperature Control : Lower temperatures (0–5°C) reduce byproducts during acetylation.
- DoE (Design of Experiments) : Use factorial designs to assess interactions between pH, solvent, and stoichiometry .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) from conflicting studies.
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., kinase inhibition).
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography (using SHELX software ) to rule out polymorphic variations.
Q. How is X-ray crystallography applied to determine the compound’s structure?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals.
- Data Collection : Perform at 100 K with synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement : SHELXL refines positional/displacement parameters; validate via R-factor (<5%).
- Key Output : Bond angles/piperidine ring puckering confirm stereochemistry .
Q. What computational methods predict structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns trajectories).
- QSAR Models : Corrogate substituent effects (e.g., pyrazole methylation) on bioactivity .
Q. How are solubility challenges addressed in formulation for in vivo studies?
- Methodological Answer :
- Co-Solvents : Test PEG-400/water mixtures for enhanced aqueous solubility.
- Salt Screening : Compare dihydrochloride vs. mesylate salts for pharmacokinetic stability.
- Nanoformulations : Encapsulate in PLGA nanoparticles to improve bioavailability .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
